molecular formula C31H25BrP+ B11945233 (9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide

(9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide

Cat. No.: B11945233
M. Wt: 508.4 g/mol
InChI Key: BHNPKGAMAZKCCJ-UHFFFAOYSA-N
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Description

9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C₃₁H₂₄BrP and a molecular weight of 507.415 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of 9-bromofluorene with triphenylphosphine . The reaction is carried out in a suitable solvent, such as toluene or chloroform , under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophiles: Such as , , and .

    Solvents: Common solvents include , , and .

    Catalysts: Depending on the reaction, catalysts like or may be used.

Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine may produce a phosphonium salt with an amine substituent.

Scientific Research Applications

9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE involves the formation of reactive intermediates, such as phosphonium ylides , which can participate in various chemical transformations. These intermediates are crucial in reactions like the Wittig reaction , where they react with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

Uniqueness: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in organic synthesis and material science applications.

Properties

Molecular Formula

C31H25BrP+

Molecular Weight

508.4 g/mol

IUPAC Name

9H-fluoren-9-yl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C31H24P.BrH/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23,31H;1H/q+1;

InChI Key

BHNPKGAMAZKCCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.Br

Origin of Product

United States

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